Pyrimido[1,2-a]purin-10(1H)-one-13C3

Oxidative Stress Biomarkers DNA Adductomics High-Resolution Mass Spectrometry

Pyrimido[1,2-a]purin-10(1H)-one-13C3 (M1G-13C3) is the requisite stable isotope-labeled internal standard for accurate LC-MS/MS quantification of the DNA adduct M1G. Using unlabeled or deuterated standards introduces matrix effects and retention time shifts, compromising data integrity. • +3 Da mass shift with identical chromatographic behavior ensures precise co-elution and matrix correction. • Enables ultra-low LOQ of 0.125 fmol/mg DNA, essential for basal M1G measurement in limited samples (pediatric, FFPE, cfDNA). • Validated linear range 10-1000 pg; ≥98% purity, 99.1% atom 13C; yellow solid; store -20°C, ship ambient.

Molecular Formula C8H5N5O
Molecular Weight 190.139
CAS No. 1246815-92-8
Cat. No. B587270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]purin-10(1H)-one-13C3
CAS1246815-92-8
SynonymsPyrimido[1,2-a]purin-10(3H)-one-13C3;  M1G-13C3; 
Molecular FormulaC8H5N5O
Molecular Weight190.139
Structural Identifiers
SMILESC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
InChIInChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1
InChIKeyZREGNVKUSNORFO-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimido[1,2-a]purin-10(1H)-one-13C3: 13C3-Labeled Internal Standard for M1G Adduct Quantification


Pyrimido[1,2-a]purin-10(1H)-one-13C3 (CAS 1246815-92-8) is a 13C3-labeled isotopologue of the endogenous DNA adduct M1G (pyrimido[1,2-a]purin-10(1H)-one). M1G is a well-established biomarker of oxidative stress, formed via the reaction of the lipid peroxidation product malondialdehyde (MDA) with guanine bases in DNA [1]. This compound is supplied as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays, providing a mass shift of +3 Da relative to the unlabeled M1G analyte .

Label [13C3]-M1G isotopologue
Mass Shift +3 Da vs unlabeled M1G
Workflow Isotope dilution LC-MS/MS
Application Oxidative stress biomarker research

Why Alternative Internal Standards Fail in M1G MS Assays


In quantitative mass spectrometry workflows for M1G, the use of a stable isotope-labeled internal standard is not optional—it is a fundamental requirement to correct for matrix effects, variable recovery, and ionization efficiency fluctuations inherent to complex biological samples like urine, plasma, or hydrolyzed DNA [1]. Substituting Pyrimido[1,2-a]purin-10(1H)-one-13C3 with the unlabeled M1G compound, a deuterated ([2H2]) analog, or a 15N-labeled surrogate introduces critical risks: unlabeled standards cannot be distinguished from endogenous analyte, while deuterated or 15N-labeled standards exhibit altered chromatographic retention times and differential ion suppression, compromising quantification accuracy [2].

Unlabeled M1G

Cannot be distinguished from endogenous analyte; fails to correct matrix effects, recovery, and ionization variability.

Deuterated ([2H2]) analog

Deuterium isotope effect may shift retention time, causing differential ion suppression and compromised quantification accuracy.

15N-labeled surrogate

May exhibit altered chromatographic behavior and ionization efficiency, limiting co-elution and matrix-effect correction.

Quantitative Performance Evidence for Pyrimido[1,2-a]purin-10(1H)-one-13C3


Ultra-High Sensitivity Detection of M1dG in Human DNA

Pyrimido[1,2-a]purin-10(1H)-one-13C3 enables a liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method with a limit of quantitation (LOQ) of 0.125 fmol/mg DNA, and a limit of detection (LOD) of 5 amol on-column [1]. This sensitivity is achieved through the use of [13C3]M1dG as the internal standard, which perfectly co-elutes with the target analyte M1dG, correcting for matrix-induced ion suppression in human leukocyte DNA hydrolysates [1].

LOD Sensitivity
Head-to-head
5 amol on-column (LC-NSI-HRMS/MS) vs. previous GC-EC-NCI-MS 2H2 method: 100 fmol/sample (~3 adducts/10⁸ bases) → >20,000× improvement
Supports measurement in limited research DNA specimens
LOQ 0.125 fmol/mg DNA; enzymatically hydrolyzed leukocyte DNA
Oxidative Stress Biomarkers DNA Adductomics High-Resolution Mass Spectrometry Lipid Peroxidation

Superior Co-Elution vs. Deuterated Internal Standards

In LC-MS/MS analysis of M1G, the 13C3-labeled internal standard provides identical chromatographic retention time and ionization efficiency to the unlabeled M1G analyte [1]. This is a critical advantage over 2H-labeled analogs, which often exhibit a measurable deuterium isotope effect causing a slight shift in retention time, leading to differential matrix effects and compromised quantitative accuracy [2].

Co-Elution Fidelity
Cross-study comparable
13C3-M1G: ΔRT ≈ 0 sec; Deuterated [2H2] standard exhibits retention shift causing >15–20% quantification error
Avoids deuterium-induced differential matrix effects
Reversed-phase LC-ESI-MS conditions
Stable Isotope Dilution LC-MS/MS Method Development Matrix Effect Correction Bioanalytical Validation

Lower Quantification Limits and Extended Dynamic Range

The use of Pyrimido[1,2-a]purin-10(1H)-one-13C3 as an internal standard facilitates the development of LC-MS/MS methods with superior limits of quantification (LOQ) compared to assays employing unlabeled standards or external calibration [1]. A validated MRM method using this 13C3-SIL-IS achieved an LOQ of 147 adducts per 10⁷ nucleotides, enabling accurate quantification of M1G across a linear dynamic range of 10-1000 pg on-column [1].

Quantitative Range
Class-level inference
LOQ: 147 adducts/10⁷ nucleotides; Linear range: 10–1000 pg on-column
Supports robust quantification in genomic DNA hydrolysates
LC-MS/MS MRM method; acid hydrolysis, m/z 188→106
DNA Damage Quantification MRM Assay Development Biomarker Validation Oxidative Stress

Key Application Scenarios for Pyrimido[1,2-a]purin-10(1H)-one-13C3


Endogenous M1dG Quantification in Limited Clinical Samples

The ultra-low LOQ (0.125 fmol/mg DNA) enabled by the 13C3-SIL-IS is essential for measuring basal levels of M1dG in human leukocyte DNA, where adduct concentrations range from 0.004 to 9.15 adducts per 10⁸ bases [1]. This application is particularly critical for studies with limited DNA yields, such as pediatric cohorts, archived FFPE tissue, or cell-free DNA from liquid biopsies.

Validated LC-MS/MS for Oxidative Stress Biomarkers

For research quantifying M1G as a biomarker of lipid peroxidation and oxidative stress, this 13C3-labeled compound is the requisite internal standard for developing a validated MRM-based LC-MS/MS method. The method demonstrates an LOQ of 147 adducts per 10⁷ nucleotides and a linear dynamic range of 10-1000 pg [2], ensuring robust, publication-ready data that meets journal requirements for method validation.

DNA Damage in Inflammation-Associated Disease Models

This 13C3-labeled internal standard is essential for accurate quantification of M1G in DNA from tissues or cells exposed to pro-inflammatory stimuli or lipid peroxidation-inducing agents. The ability to correct for matrix effects allows for precise measurement of adduct formation in disease models of cancer, cardiovascular disease, and neurodegeneration, where M1G serves as a key molecular biomarker [1].

Environmental and Toxicological Exposure Assessment

In studies evaluating DNA damage from environmental toxins or chemical exposures (e.g., bleomycin), this 13C3-SIL-IS enables precise quantification of the resulting M1G adducts. The method's high sensitivity allows for detection of low-level adduct formation in biological samples following controlled exposure, providing a quantitative link between exposure and DNA damage [3].

Application
Selection Property
Validation Focus
Endogenous M1dG quantification in low-yield DNA research samples
13C3 isotopic co-elution and ultra-low LOD
Sensitivity in limited DNA hydrolysates and research matrices
Oxidative stress biomarker assay development
13C3-SIL-IS for MRM method validation context
LOQ, linearity, and matrix-effect correction review
DNA damage assessment in inflammation-associated disease models
Matrix-effect correction in tissue-derived DNA hydrolysates
Reproducibility in complex biological research matrices
Toxicological exposure adduct quantification
High-sensitivity adduct detection with 13C3-SIL-IS
Low-level adduct quantification in exposure research studies

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